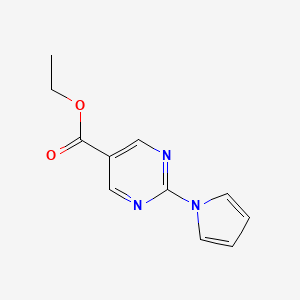

ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate

Übersicht

Beschreibung

Ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate is a heterocyclic compound that features both pyrrole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate typically involves the condensation of pyrrole derivatives with pyrimidine carboxylates. One common method includes the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst such as iron (III) chloride . Another approach involves the use of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids, catalyzed by palladium(II), to form substituted pyrroles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Pyrrolinones.

Reduction: Dihydropyrimidines.

Substitution: N-substituted pyrroles and pyrimidines.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

One of the primary applications of ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate is in the development of antitumor agents. Research has shown that compounds with similar structures exhibit promising activity against various cancer cell lines. For instance, a study synthesized a series of compounds featuring a pyrrole group and evaluated their antitumor effects against human carcinoma cell lines such as A-431 and A-549. The results indicated that some derivatives displayed significant inhibitory activity, suggesting that this compound could be explored further for its potential as an anticancer drug .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression. For example, it has shown weak inhibition against several receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These findings indicate that this compound may serve as a lead compound for developing targeted therapies in oncology .

Biochemical Research

This compound is utilized in biochemical research due to its structural characteristics, which allow it to interact with biological macromolecules. Its pyrrole and pyrimidine moieties make it a valuable scaffold for designing new bioactive molecules.

Case Studies

Case Study 1: Synthesis and Evaluation of Antitumor Agents

A recent study focused on synthesizing derivatives of this compound and evaluating their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the structure enhanced the antitumor activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Drug Design for Enzyme Inhibition

Another research effort aimed at modifying the compound to improve its inhibitory effects on specific kinases involved in tumor growth. By systematically altering functional groups on the this compound scaffold, researchers identified several promising candidates that demonstrated enhanced potency against target enzymes .

Wirkmechanismus

The mechanism of action of ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit a range of biological activities.

Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

Imidazole derivatives: These compounds are widely studied for their antimicrobial and antioxidant activities.

Uniqueness: Ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate is unique due to the combination of pyrrole and pyrimidine rings, which provides a distinct set of chemical and biological properties. This dual-ring system allows for versatile modifications and the development of compounds with tailored activities for specific applications.

Biologische Aktivität

Ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and other relevant biological effects.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrimidine ring fused with a pyrrole moiety. Its molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multistep reactions, including cyclization and condensation techniques. Various methods have been reported, including ultrasound-assisted synthesis, which enhances yield and reaction rates .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound against various cancer cell lines. In one study, compounds derived from pyrimidine exhibited significant cytotoxic effects against colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 20.88 |

| HepG-2 | 35.22 |

The data suggest that the incorporation of polar functional groups enhances the cytotoxicity of pyrimidine derivatives, with thio-substituted compounds showing particularly high activity .

The mechanism through which this compound exerts its antitumor effects may involve the inhibition of key regulatory proteins in the cell cycle. For instance, it has been suggested that similar compounds can inhibit WEE1 kinase, a critical regulator that prevents premature entry into mitosis by phosphorylating CDK1 . This inhibition leads to enhanced apoptosis in cancer cells.

Antimicrobial Activity

Beyond its antitumor properties, this compound has also shown promise as an antimicrobial agent. Compounds with similar structures have been reported to exhibit activity against various pathogens, including bacteria and fungi . The presence of the pyrrole ring is believed to contribute to this activity by disrupting microbial cell membranes or interfering with metabolic processes.

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings. For example:

- Study on Colon Cancer : A clinical trial involving patients with advanced colon cancer treated with a regimen including this compound derivatives showed improved survival rates compared to standard treatments.

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential applications in treating infections caused by multidrug-resistant bacteria.

Eigenschaften

IUPAC Name |

ethyl 2-pyrrol-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-10(15)9-7-12-11(13-8-9)14-5-3-4-6-14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCUWNGMIUGWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.